3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of pyrazolo[1,5-a]pyrimidine and benzo[d]oxazole moieties in its structure makes it a compound of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps. One common synthetic route includes the condensation of appropriate β-enaminone with 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C . This method yields the desired pyrazolo[1,5-a]pyrimidine derivatives in high yields (88-96%). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the sulfonamide group allows for oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide nitrogen, using reagents like alkyl halides.
Cyclization: The pyrazolo[1,5-a]pyrimidine core can undergo cyclization reactions under specific conditions, forming various fused ring systems.
Scientific Research Applications
3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and apoptosis . This inhibition is particularly relevant in cancer cells, where aberrant kinase activity is often observed.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and benzo[d]oxazole-based molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition but may have different selectivity profiles.
Benzo[d]oxazole derivatives: These molecules are often used in materials science for their photophysical properties.
The uniqueness of 3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide lies in its combined structural features, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3-methyl-2-oxo-N-pyrazolo[1,5-a]pyrimidin-6-yl-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4S/c1-18-11-6-10(2-3-12(11)23-14(18)20)24(21,22)17-9-7-15-13-4-5-16-19(13)8-9/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNJKUFTELMOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CN4C(=CC=N4)N=C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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